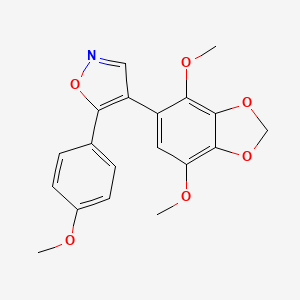![molecular formula C8H9ClN2O3 B11050725 N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11050725.png)
N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride is an organic compound that features a furan ring, a carbamoyl group, and an ethanimidoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride typically involves the reaction of furan-2-ylmethylamine with ethanimidoyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanimidoyl chloride. The general reaction scheme is as follows:
Step 1: Furan-2-ylmethylamine is reacted with phosgene to form furan-2-ylmethyl isocyanate.
Step 2: The furan-2-ylmethyl isocyanate is then reacted with ethanimidoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The ethanimidoyl chloride moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ethanimidoyl chloride moiety under mild conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Substituted ethanimidoyl derivatives.
Aplicaciones Científicas De Investigación
N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The furan ring and carbamoyl group play crucial roles in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl bromide
- N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl fluoride
- N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl iodide
Uniqueness
N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, the chloride variant may exhibit different reactivity patterns and biological effects, making it a valuable compound for further study.
Propiedades
Fórmula molecular |
C8H9ClN2O3 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
(1-chloroethylideneamino) N-(furan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C8H9ClN2O3/c1-6(9)11-14-8(12)10-5-7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,12) |
Clave InChI |
GJKHOEQFGJSVCL-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOC(=O)NCC1=CC=CO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,5R)-2-[3-(4-methylphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11050649.png)


![6-(1-ethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050672.png)
![6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050674.png)

![4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole](/img/structure/B11050676.png)
![N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11050681.png)
![1-(4-Methoxybenzyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050687.png)
![(2E)-2-{[4-(azepan-1-ylmethyl)thiophen-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B11050692.png)
![7-(4-hydroxy-3,5-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050706.png)
![Imidazo[1,2-a]pyridine-2-methanamine, N-(4-chloro-2-methoxyphenyl)-](/img/structure/B11050707.png)
![Dimethyl [1-(4-bromophenyl)-3-(4-ethylphenyl)-3-oxo-2-phenylpropyl]propanedioate](/img/structure/B11050712.png)
![[4-(Benzylsulfamoyl)phenoxy]acetate](/img/structure/B11050715.png)